![molecular formula C20H23N3O2S B11318417 2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11318417.png)
2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The tert-butylphenoxy group can be synthesized through the reaction of tert-butylphenol with an appropriate halogenated compound under basic conditions. The thiophen-2-ylmethyl group is often introduced via a nucleophilic substitution reaction. The final step involves the coupling of these components with a pyrazolylacetamide derivative under suitable conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxy and pyrazolyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group would yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenoxy or pyrazolyl rings.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with molecular targets through various pathways. The phenoxy and pyrazolyl groups can interact with enzymes or receptors, modulating their activity. The thiophen-2-ylmethyl group can participate in redox reactions, affecting cellular processes. These interactions can lead to changes in cellular signaling pathways, influencing biological outcomes.
類似化合物との比較
Similar Compounds
2-(4-tert-butylphenoxy)propanoic acid: Similar in structure but lacks the pyrazolylacetamide moiety.
2-(4-tert-butylphenoxy)cyclohexanol: Contains a cyclohexanol group instead of the pyrazolylacetamide moiety.
2,4,6-tri-tert-butylphenoxyl radical: A phenoxyl radical with tert-butyl groups but no pyrazolylacetamide or thiophen-2-ylmethyl groups.
Uniqueness
2-(4-tert-butylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C20H23N3O2S |
|---|---|
分子量 |
369.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c1-20(2,3)15-6-8-16(9-7-15)25-14-19(24)22-18-10-11-21-23(18)13-17-5-4-12-26-17/h4-12H,13-14H2,1-3H3,(H,22,24) |
InChIキー |
FVWWSOIOIZAISJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=NN2CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


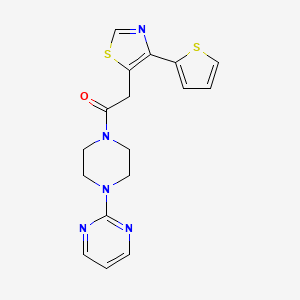

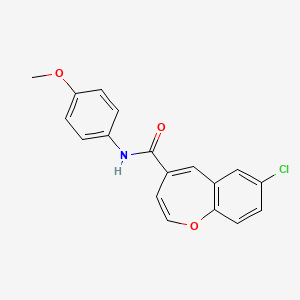
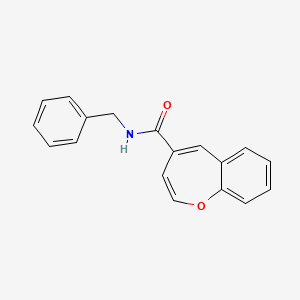
![7-chloro-N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-9-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11318370.png)
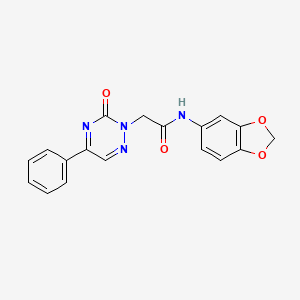
![2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-phenylacetamide](/img/structure/B11318377.png)
![5-tert-butyl-3-(4-fluorophenyl)-N-isobutyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11318391.png)
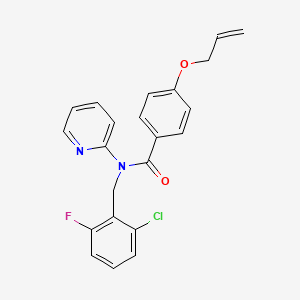
![N-(4-methylbenzyl)-N-[3-oxo-4-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]acetamide](/img/structure/B11318400.png)
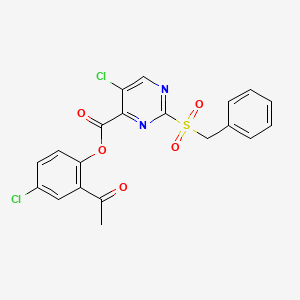
![2-chloro-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11318409.png)
![N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11318411.png)
![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11318412.png)
